molecular formula C12H14N4S B8313934 2-Piperazin-1-yl-4-thiophen-2-yl-pyrimidine

2-Piperazin-1-yl-4-thiophen-2-yl-pyrimidine

Cat. No. B8313934
M. Wt: 246.33 g/mol
InChI Key: RCGLAIFVSWTGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022209B2

Procedure details

To a microwave tube was added 2-chloro-4-thiophen-2-yl-pyrimidine (20 mg, 0.1 mmol), piperazine (26 mg, 0.3 mmol) and 2-propanol (0.6 mL). The resulting mixture was heated at 160° C. for 60 minutes using the microwave instrument. The resulting mixture was extracted with EtOAc. The organic layer was dried and concentrated, and the residue was purified by preparative TLC (hexanes/EtOAc) to yield the title compound as a solid.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)[CH:5]=[CH:4][N:3]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>CC(O)C>[N:13]1([C:2]2[N:7]=[C:6]([C:8]3[S:9][CH:10]=[CH:11][CH:12]=3)[CH:5]=[CH:4][N:3]=2)[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)C=1SC=CC1
Name
Quantity
26 mg
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.6 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative TLC (hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=CC(=N1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.